rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide
Overview
Description
Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide: is a chemical compound with the molecular formula C30H31N5O8 and a molecular weight of 589.6 g/mol . It is a derivative of Apatinib, a tyrosine kinase inhibitor, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide typically involves the following steps:
Starting Material: : Apatinib is used as the starting material.
Glucuronidation: : The hydroxylated Apatinib undergoes glucuronidation to form the glucuronide derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, which requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide: can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted derivatives.
Scientific Research Applications
Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide: is used in several scientific research fields:
Chemistry: : Studying the properties and reactivity of glucuronide derivatives.
Biology: : Investigating the biological activity and metabolism of Apatinib derivatives.
Medicine: : Researching potential therapeutic applications, including cancer treatment.
Industry: : Developing new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects through the inhibition of tyrosine kinases , which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide can potentially disrupt cancer cell growth and metastasis.
Comparison with Similar Compounds
Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide: is unique due to its specific glucuronide structure, which affects its solubility and bioavailability compared to other Apatinib derivatives. Similar compounds include:
Apatinib: : The parent compound.
Apatinib Mesylate: : Another salt form of Apatinib.
Apatinib Hydrochloride: : Another derivative with different pharmacokinetic properties.
These compounds share the core structure of Apatinib but differ in their functional groups and properties.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R)-3-cyano-3-[4-[[2-(pyridin-4-ylmethylamino)pyridine-3-carbonyl]amino]phenyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O8/c31-16-30(10-7-20(14-30)42-29-24(38)22(36)23(37)25(43-29)28(40)41)18-3-5-19(6-4-18)35-27(39)21-2-1-11-33-26(21)34-15-17-8-12-32-13-9-17/h1-6,8-9,11-13,20,22-25,29,36-38H,7,10,14-15H2,(H,33,34)(H,35,39)(H,40,41)/t20-,22+,23+,24-,25+,29-,30?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAPWHLYYIXRO-QMXDASEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1OC2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857711 | |
Record name | (1R)-3-Cyano-3-{4-[(2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonyl)amino]phenyl}cyclopentyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376331-61-1 | |
Record name | (1R)-3-Cyano-3-{4-[(2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonyl)amino]phenyl}cyclopentyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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